molecular formula C14H19N3O4 B3064039 UNII-2OJV8MB11B CAS No. 851365-34-9

UNII-2OJV8MB11B

Cat. No.: B3064039
CAS No.: 851365-34-9
M. Wt: 293.32 g/mol
InChI Key: VQLQZMGNGMOMPU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-(3-Benzoyl-ureido)-hexanoic acid hydroxyamide involves several steps, including the formation of the benzoyl-ureido group and the attachment of the hexanoic acid hydroxyamide moiety. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Industrial production methods often involve high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for the determination and validation of the compound .

Chemical Reactions Analysis

6-(3-Benzoyl-ureido)-hexanoic acid hydroxyamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-(3-Benzoyl-ureido)-hexanoic acid hydroxyamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(3-Benzoyl-ureido)-hexanoic acid hydroxyamide involves the inhibition of histone deacetylase enzymes. This inhibition leads to the accumulation of acetylated histones, which can alter gene expression and induce cell cycle arrest or apoptosis in cancer cells. The compound also affects other molecular targets and pathways, including the PI3K-AKT-mTOR pathway and various receptor tyrosine kinases .

Comparison with Similar Compounds

6-(3-Benzoyl-ureido)-hexanoic acid hydroxyamide can be compared with other HDAC inhibitors, such as:

    Vorinostat: Another HDAC inhibitor used in cancer treatment.

    Romidepsin: A cyclic peptide that inhibits HDAC enzymes.

    Panobinostat: A potent HDAC inhibitor with broad-spectrum activity.

The uniqueness of 6-(3-Benzoyl-ureido)-hexanoic acid hydroxyamide lies in its dual inhibitory activity on both HDAC and PI3K pathways, offering a more comprehensive approach to disrupting oncogenic signaling networks .

Properties

CAS No.

851365-34-9

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

N-[[6-(hydroxyamino)-6-oxohexyl]carbamoyl]benzamide

InChI

InChI=1S/C14H19N3O4/c18-12(17-21)9-5-2-6-10-15-14(20)16-13(19)11-7-3-1-4-8-11/h1,3-4,7-8,21H,2,5-6,9-10H2,(H,17,18)(H2,15,16,19,20)

InChI Key

VQLQZMGNGMOMPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NCCCCCC(=O)NO

Key on ui other cas no.

851365-34-9

Origin of Product

United States

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